molecular formula C9H8ClNO B8533787 2-Chloro-6-ethoxybenzonitrile

2-Chloro-6-ethoxybenzonitrile

Cat. No.: B8533787
M. Wt: 181.62 g/mol
InChI Key: MXJYARUABCVQLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-6-ethoxybenzonitrile is a substituted benzonitrile derivative featuring a chlorine atom at the 2-position and an ethoxy group (–OCH₂CH₃) at the 6-position of the benzene ring. Benzonitriles are widely employed in pharmaceuticals, agrochemicals, and materials science due to their stability and reactivity .

The ethoxy group introduces steric bulk and moderate electron-donating effects (via resonance), while the nitrile (–CN) and chloro (–Cl) substituents contribute electron-withdrawing characteristics. These features may influence solubility, reactivity in substitution reactions, and biological activity.

Properties

Molecular Formula

C9H8ClNO

Molecular Weight

181.62 g/mol

IUPAC Name

2-chloro-6-ethoxybenzonitrile

InChI

InChI=1S/C9H8ClNO/c1-2-12-9-5-3-4-8(10)7(9)6-11/h3-5H,2H2,1H3

InChI Key

MXJYARUABCVQLQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC=C1)Cl)C#N

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The following table compares key properties of 2-Chloro-6-ethoxybenzonitrile with structurally related compounds:

Compound Substituents Molecular Weight (g/mol) Solubility (Polarity) Key Applications
This compound –Cl (2), –OCH₂CH₃ (6), –CN Calculated: ~181.6 Moderate (polar) Pharmaceutical intermediates
2-Chloro-6-methylbenzonitrile –Cl (2), –CH₃ (6), –CN 151.59 Low (non-polar) Research, pilot production
2-Chloro-6-fluorobenzonitrile –Cl (2), –F (6), –CN 155.55 Low (non-polar) Electronics, agrochemicals
2-{[1-(2-chlorophenyl)ethyl]amino}benzonitrile –Cl (2), –NH–CH₂– (substituent), –CN 256.73 Moderate (polar) Pharmacological studies

Key Observations :

  • Electronic Effects : Ethoxy’s resonance donation may counterbalance the electron-withdrawing effects of –Cl and –CN, unlike fluorine (–F), which is strongly electron-withdrawing. This balance could enhance stability in acidic or oxidative environments .
  • Solubility: Ethoxy’s polarity likely improves solubility in polar solvents (e.g., ethanol, DMSO) relative to methyl or fluorine analogs, facilitating formulation in drug delivery systems .

Research Findings and Trends

Recent studies highlight benzonitrile derivatives as key intermediates in calcium-sensing receptor antagonists (e.g., NPS 2143, a complex analog in ) and kinase inhibitors . While this compound itself is less documented, its structural features align with trends favoring polar substituents for improved bioavailability and metabolic stability.

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